molecular formula C13H21O4P B2557174 Di(propan-2-yloxy)phosphoryl-phenylmethanol CAS No. 20386-43-0

Di(propan-2-yloxy)phosphoryl-phenylmethanol

Cat. No.: B2557174
CAS No.: 20386-43-0
M. Wt: 272.281
InChI Key: QCHMUMZWEDNROG-UHFFFAOYSA-N
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Description

Di(propan-2-yloxy)phosphoryl-phenylmethanol is a chemical compound with the molecular formula C14H23O4P It is known for its unique structure, which includes a phosphoryl group bonded to a phenylmethanol moiety through propan-2-yloxy linkages

Scientific Research Applications

Di(propan-2-yloxy)phosphoryl-phenylmethanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(propan-2-yloxy)phosphoryl-phenylmethanol typically involves the reaction of phenylmethanol with di(propan-2-yloxy)phosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yloxy)phosphoryl-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenylmethanol derivatives .

Mechanism of Action

The mechanism by which di(propan-2-yloxy)phosphoryl-phenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The phenylmethanol moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Di(propan-2-yloxy)phosphoryl-(4-methylphenyl)methanol
  • Di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methanol

Uniqueness

Di(propan-2-yloxy)phosphoryl-phenylmethanol is unique due to its specific combination of a phosphoryl group and a phenylmethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

di(propan-2-yloxy)phosphoryl-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O4P/c1-10(2)16-18(15,17-11(3)4)13(14)12-8-6-5-7-9-12/h5-11,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMUMZWEDNROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=CC=C1)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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